Significantly Enhanced Hydrophilicity and Solubility Profile Over Non-Piperidine Analog
The target compound's topological polar surface area (TPSA) is markedly higher than that of its simpler, non-piperidinylmethyl-substituted analog, 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS 677302-44-2). A higher TPSA is a key determinant for improved aqueous solubility and reduced passive cell membrane permeability, making the target a superior candidate for developing inhibitors targeting extracellular or intracellular polar binding pockets .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.69 Ų |
| Comparator Or Baseline | 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS 677302-44-2): 54.99 Ų |
| Quantified Difference | TPSA increase of 12.70 Ų (23.1%) |
| Conditions | Computed properties from chemical database entries. |
Why This Matters
A ~23% higher TPSA directly translates to better aqueous solubility, which is a critical parameter for in vitro assay performance and formulation development.
